molecular formula C8H14N2O2 B13643091 3-Tert-butylpiperazine-2,5-dione

3-Tert-butylpiperazine-2,5-dione

Cat. No.: B13643091
M. Wt: 170.21 g/mol
InChI Key: OWQNUQNZSDAFHT-UHFFFAOYSA-N
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Description

3-Tert-butylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl group attached to the piperazine ring enhances its stability and modifies its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylpiperazine-2,5-dione typically involves the reaction of tert-butylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups replacing the tert-butyl group .

Scientific Research Applications

3-Tert-butylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butylpiperazine-2,5-dione is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its chemical reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-tert-butylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNUQNZSDAFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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